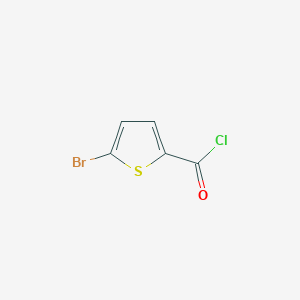

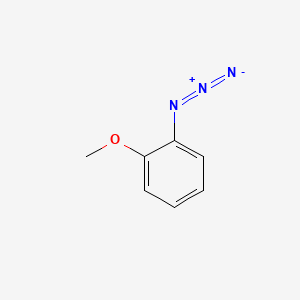

![molecular formula C10H11N3OS B1268474 3-Amino-4,6-Dimethylthieno[2,3-b]pyridin-2-carboxamid CAS No. 67795-42-0](/img/structure/B1268474.png)

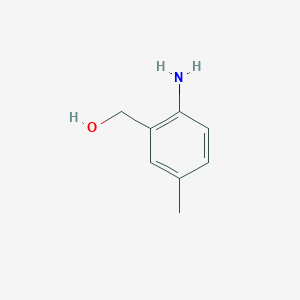

3-Amino-4,6-Dimethylthieno[2,3-b]pyridin-2-carboxamid

Übersicht

Beschreibung

WAY-248134 is a chemical compound known for its role as a LIM kinase 1 (LIMK1) inhibitor. LIMK1 is an enzyme that plays a crucial role in the regulation of the actin cytoskeleton, which is essential for various cellular processes such as cell division, migration, and differentiation.

Wissenschaftliche Forschungsanwendungen

WAY-248134 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeug zur Untersuchung der Hemmung von LIMK1 und ihrer Auswirkungen auf chemische Signalwege.

Biologie: Hilft beim Verständnis der Rolle von LIMK1 in zellulären Prozessen wie Migration, Teilung und Differenzierung.

Medizin: Potenzielle therapeutische Anwendungen bei Krankheiten, an denen LIMK1 beteiligt ist, wie Krebs und neurodegenerative Erkrankungen.

Industrie: Anwendung bei der Entwicklung neuer Medikamente und Therapeutika, die auf LIMK1 abzielen

5. Wirkmechanismus

WAY-248134 übt seine Wirkung aus, indem es spezifisch LIMK1 hemmt. LIMK1 ist an der Phosphorylierung von Cofilin beteiligt, einem Protein, das die Dynamik der Aktinfilamente reguliert. Durch die Hemmung von LIMK1 verhindert WAY-248134 die Phosphorylierung von Cofilin, was zu Veränderungen in der Dynamik der Aktinfilamente führt. Diese Hemmung beeinflusst verschiedene zelluläre Prozesse, darunter Zellmotilität, Teilung und Morphologie .

Ähnliche Verbindungen:

BMS-5: Ein weiterer LIMK1-Inhibitor mit einer anderen chemischen Struktur.

SR7826: Eine Verbindung, die sowohl LIMK1 als auch LIMK2 hemmt.

Thiazovivin: Bekannt für seine Rolle bei der Modulation des Aktin-Zytoskeletts, jedoch mit einem anderen Wirkmechanismus.

Einzigartigkeit von WAY-248134: WAY-248134 ist aufgrund seiner hohen Spezifität für LIMK1 einzigartig, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle von LIMK1 in verschiedenen zellulären Prozessen macht. Seine einzigartige chemische Struktur ermöglicht auch unterschiedliche Wechselwirkungen mit LIMK1 im Vergleich zu anderen Inhibitoren .

Wirkmechanismus

- The molecule possesses both nucleophilic (NH₂ group) and electrophilic (ester carbonyl) centers, as well as two centers in the 1,2-positions. These properties make it versatile for reacting with various electrophiles and nucleophiles, leading to the formation of heterocyclic systems .

Target of Action

Biochemische Analyse

Biochemical Properties

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glycogen synthase kinase-3, bacterial histidine kinase, and heat shock protein Hsp90 . These interactions are crucial for its biochemical activity, as they can lead to enzyme inhibition or activation, affecting various biochemical pathways.

Cellular Effects

The effects of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of serine/threonine kinase B-Raf and TGF-βR1, which are critical for cell signaling and gene expression . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes and altering metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of glycogen synthase kinase-3 and bacterial histidine kinase . These interactions result in changes in gene expression and biochemical pathways, contributing to its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, affecting its biochemical activity . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as enzyme inhibition and modulation of biochemical pathways . At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular function. Understanding the dosage effects is crucial for its potential therapeutic applications.

Metabolic Pathways

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it has been shown to interact with glycogen synthase kinase-3 and bacterial histidine kinase, influencing metabolic pathways related to energy production and cellular metabolism . These interactions are essential for its biochemical activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide within cells and tissues are critical for its biochemical activity. This compound is transported by specific transporters and binding proteins, affecting its localization and accumulation within cells . Understanding its transport and distribution is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is essential for its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization within cells can influence its biochemical activity, including enzyme inhibition or activation and modulation of biochemical pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of WAY-248134 involves several steps, starting from commercially available starting materials. The key steps typically include:

Formation of the Core Structure: The core structure of WAY-248134 is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of WAY-248134 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and advanced purification techniques to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: WAY-248134 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: WAY-248134 kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Verschiedene Nucleophile oder Elektrophile können je nach gewünschter Substitution verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten oder Keton-Derivaten führen, während Reduktion Alkohole oder Amine erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

BMS-5: Another LIMK1 inhibitor with a different chemical structure.

SR7826: A compound that inhibits both LIMK1 and LIMK2.

Thiazovivin: Known for its role in modulating the actin cytoskeleton but with a different mechanism of action.

Uniqueness of WAY-248134: WAY-248134 is unique due to its high specificity for LIMK1, making it a valuable tool for studying the specific role of LIMK1 in various cellular processes. Its unique chemical structure also allows for distinct interactions with LIMK1 compared to other inhibitors .

Eigenschaften

IUPAC Name |

3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-4-3-5(2)13-10-6(4)7(11)8(15-10)9(12)14/h3H,11H2,1-2H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMLKCQDZJOSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346601 | |

| Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67795-42-0 | |

| Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key chemical reactions involving 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide highlighted in the research?

A1: The research primarily focuses on utilizing 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide as a versatile building block for synthesizing a diverse range of heterocyclic compounds. [] Some key reactions include:

- Formation of Pyridothienopyrimidines: Reacting 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (1a) or its N-aryl derivatives with carbon disulfide leads to the formation of pyridothienopyrimidines (2a-d). []

- Synthesis of Pyridothienothiazine: When N1-arylidene-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazides (derived from 1a) are reacted with carbon disulfide, pyridothienothiazine (3) is obtained. []

- Further Modifications: The synthesized pyridothienopyrimidines serve as precursors for various other compounds. For example, reacting them with arylidene malononitriles yields novel pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1-b][1,3] thiazines. []

Q2: What is the significance of these synthesized compounds?

A2: While the research primarily focuses on synthetic methodology, the diverse array of heterocyclic compounds derived from 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide holds potential for various applications. These complex structures are frequently encountered in biologically active molecules, making them valuable for exploring new pharmaceutical leads. [] Further research is needed to evaluate their specific biological activities and potential therapeutic uses.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

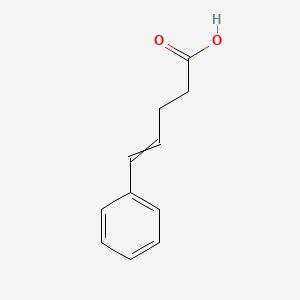

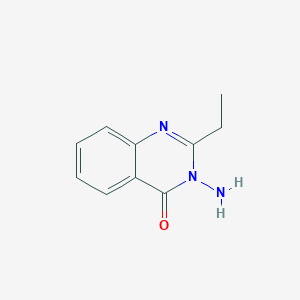

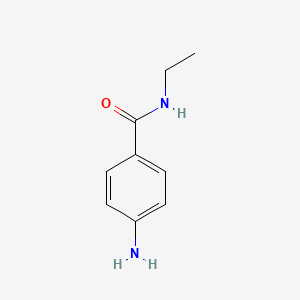

![6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1268414.png)